1-(oxetan-3-yl)-1H-pyrazol-5-amine chemical properties
1-(oxetan-3-yl)-1H-pyrazol-5-amine chemical properties
An In-depth Technical Guide to 1-(oxetan-3-yl)-1H-pyrazol-5-amine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 1-(oxetan-3-yl)-1H-pyrazol-5-amine, a heterocyclic building block of significant interest in modern drug discovery. The molecule uniquely combines the pharmacologically privileged 5-aminopyrazole scaffold with an oxetane ring, a bioisostere for gem-dimethyl and carbonyl groups that can improve metabolic stability and aqueous solubility.[1] This document details the compound's physicochemical properties, outlines a robust synthetic and purification protocol, and explores its characteristic reactivity. Furthermore, it delves into the potential applications in medicinal chemistry, particularly in the development of kinase inhibitors, grounded in the established biological activities of related pyrazole derivatives.[2][3] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their research programs.
Introduction: The Convergence of Two Privileged Scaffolds
The field of medicinal chemistry is in constant pursuit of novel molecular architectures that offer improved pharmacological profiles. 1-(oxetan-3-yl)-1H-pyrazol-5-amine (Figure 1) emerges as a compound of high strategic value by incorporating two key structural motifs: the 5-aminopyrazole core and the oxetane ring.
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The 5-Aminopyrazole Core: The pyrazole ring is a cornerstone heterocycle in a multitude of FDA-approved drugs, valued for its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets.[1][4] The 5-amino substitution provides a versatile synthetic handle for further functionalization, enabling the exploration of vast chemical space and the generation of compound libraries for screening.[5] Derivatives of 5-aminopyrazole are well-documented as potent inhibitors of various enzyme classes, particularly kinases, which are critical targets in oncology and inflammation.[3]
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The Oxetane Moiety: The four-membered oxetane ring has gained prominence as a "magic" fragment in drug design. Its introduction into a molecule can confer a range of desirable properties. It acts as a non-classical hydrogen bond acceptor and its strained ring system imparts a unique three-dimensional exit vector, allowing for improved exploration of protein binding pockets. Functionally, it often serves as a bioisosteric replacement for carbonyl or gem-dimethyl groups, leading to enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability—all critical parameters in optimizing drug candidates.
The strategic fusion of these two motifs in a single, readily accessible building block provides a powerful platform for the development of next-generation therapeutics.
Physicochemical and Computed Properties
The fundamental properties of 1-(oxetan-3-yl)-1H-pyrazol-5-amine determine its behavior in both chemical reactions and biological systems. The data presented below is primarily derived from computed values available in public chemical databases.[6]
Table 1: Physicochemical Properties of 1-(oxetan-3-yl)-1H-pyrazol-5-amine
| Property | Value | Source |
| IUPAC Name | 1-(oxetan-3-yl)-1H-pyrazol-5-amine | PubChem[6] |
| CAS Number | 1349708-97-9 | PubChem[6] |
| Molecular Formula | C₆H₉N₃O | PubChem[6] |
| Molecular Weight | 139.16 g/mol | PubChem[6] |
| Monoisotopic Mass | 139.07456 Da | PubChem[6] |
| XLogP3 (Lipophilicity) | -0.5 | PubChem[6] |
| Hydrogen Bond Donors | 1 (from -NH₂) | PubChem[6] |
| Hydrogen Bond Acceptors | 3 (2 from pyrazole N, 1 from oxetane O) | PubChem[6] |
| Rotatable Bonds | 1 | PubChem[6] |
| Polar Surface Area | 53.1 Ų | PubChem[6] |
| Storage | Room temperature | Labsolu[7] |
| Shelf Life | 1095 days | Labsolu[7] |
The low XLogP3 value of -0.5 indicates a high degree of hydrophilicity, a favorable property for aqueous solubility and a common characteristic imparted by the oxetane ring. The presence of both hydrogen bond donors and acceptors makes the molecule well-suited for specific interactions within enzyme active sites.
Synthesis and Purification
While specific literature detailing the synthesis of this exact molecule is sparse, a robust and logical pathway can be designed based on well-established methods for constructing the 5-aminopyrazole ring system.[5][8] The most direct approach involves the cyclocondensation of a hydrazine derivative with a suitable β-ketonitrile or equivalent precursor.
Proposed Retrosynthetic Analysis
A logical retrosynthetic disconnection points to oxetan-3-ylhydrazine and a three-carbon nitrile component as the key starting materials. This approach is common for building substituted pyrazoles.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocol: Synthesis of 1-(oxetan-3-yl)-1H-pyrazol-5-amine
This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure reproducibility and scalability.
Step 1: Synthesis of Oxetan-3-ylhydrazine
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Rationale: This key intermediate is not widely commercially available and typically requires synthesis, often from 3-bromooxetane or oxetan-3-one. For the purpose of this guide, we will assume its availability or synthesis via established literature methods.
Step 2: Cyclocondensation Reaction
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Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add oxetan-3-ylhydrazine (1.0 eq) and ethanol (20 mL).
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Reagent Addition: While stirring, add fumaronitrile (1.1 eq).
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Causality: Fumaronitrile serves as the C3-nitrile component. Using a slight excess ensures the complete consumption of the potentially more valuable hydrazine starting material. Ethanol is an excellent solvent for this class of reaction, as it solubilizes the starting materials and is easy to remove post-reaction.
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Reaction: Add triethylamine (1.5 eq) to the mixture. Heat the reaction to reflux (approx. 78 °C) and maintain for 4-6 hours.
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Causality: Triethylamine acts as a base to facilitate the initial Michael addition and subsequent cyclization/tautomerization steps. Refluxing provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The disappearance of the limiting reagent (hydrazine) and the appearance of a new, more polar spot indicates product formation.
Caption: Experimental workflow for synthesis and purification.
Step 3: Workup and Purification
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Solvent Removal: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
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Extraction: Redissolve the crude residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (1 x 20 mL).
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Causality: The bicarbonate wash removes any acidic impurities and the triethylamine salt. The brine wash removes residual water from the organic layer.
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-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
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Chromatography: Purify the crude material by flash column chromatography on silica gel.
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Eluent System: A gradient of 0% to 10% methanol in dichloromethane is typically effective for separating the polar aminopyrazole product from non-polar impurities.
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Validation: Collect fractions and analyze by TLC to pool the pure product.
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Final Product: Concentrate the pure fractions under reduced pressure to afford 1-(oxetan-3-yl)-1H-pyrazol-5-amine as a solid. The expected appearance is a white to off-white solid.[9]
Spectroscopic and Structural Characterization
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¹H NMR (400 MHz, DMSO-d₆):
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Pyrazole Protons: Two doublets are expected in the aromatic region, one around δ 7.4-7.6 ppm (H4) and another around δ 5.8-6.0 ppm (H3).
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Oxetane Protons: A multiplet (quintet or similar) for the methine proton (CH) attached to the pyrazole nitrogen is expected around δ 5.2-5.5 ppm. Two multiplets for the four methylene protons (CH₂) of the oxetane ring should appear around δ 4.8-5.1 ppm.
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Amine Protons: A broad singlet corresponding to the two NH₂ protons is expected around δ 5.0-5.5 ppm, which is exchangeable with D₂O.
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¹³C NMR (101 MHz, DMSO-d₆):
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Pyrazole Carbons: Signals for the pyrazole ring carbons are expected in the range of δ 95-155 ppm.
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Oxetane Carbons: The oxetane methylene carbons (CH₂) should appear around δ 70-75 ppm, and the methine carbon (CH) around δ 55-60 ppm.
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HRMS (ESI+): The high-resolution mass spectrum should show a prominent peak for the [M+H]⁺ ion with a calculated m/z of 140.0818, confirming the molecular formula C₆H₁₀N₃O⁺.
Chemical Reactivity
The molecule possesses three primary sites for chemical modification, making it a highly versatile building block.
Caption: Key sites of chemical reactivity on the molecule.
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The 5-Amino Group: This is the most versatile functional group. It behaves as a typical aromatic amine and can undergo a wide range of reactions:
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N-Acylation/Sulfonylation: Reacts readily with acyl chlorides, sulfonyl chlorides, or anhydrides in the presence of a base (e.g., triethylamine, pyridine) to form amides and sulfonamides, respectively.[11] This is a common strategy for building out libraries of kinase inhibitors.[3]
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Reductive Amination: Can be reacted with aldehydes or ketones to form imines, which are then reduced to secondary amines.[10]
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Diazotization: Can be converted to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of other functional groups.
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The Pyrazole C4-Position: The pyrazole ring is electron-rich, and the C4 position is particularly susceptible to electrophilic substitution.
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Halogenation: Direct C-H halogenation at the C4 position can be achieved using reagents like N-bromosuccinimide (NBS), N-iodosuccinimide (NIS), or N-chlorosuccinimide (NCS).[12] This provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira).
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The Oxetane Ring: The oxetane ring is generally stable under neutral and basic conditions but can be opened under strong acidic conditions by a nucleophile, providing a route to di-functionalized acyclic compounds.
Biological Significance and Potential Applications
The primary application for this scaffold is in medicinal chemistry as a building block for synthesizing potential therapeutic agents.
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Kinase Inhibitors: The 5-aminopyrazole scaffold is a well-established "hinge-binder" motif in many kinase inhibitors. The amino group and adjacent pyrazole nitrogen can form critical hydrogen bonds with the backbone of the kinase hinge region. Aberrant fibroblast growth factor receptor (FGFR) activation is implicated in many cancers, and recent research has shown that 5-amino-1H-pyrazole derivatives can be elaborated into potent and covalent pan-FGFR inhibitors.[3] The oxetane moiety on the N1 position can project into solvent-exposed regions or other pockets of the ATP-binding site, where its properties can be exploited to fine-tune potency and pharmacokinetic profiles.
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Other CNS and Metabolic Disease Targets: Pyrazole derivatives have a broad range of documented biological activities, including anti-inflammatory, analgesic, and antipsychotic effects.[1][2] The anti-obesity drug Rimonabant, for example, features a substituted pyrazole core. The improved physicochemical properties imparted by the oxetane ring make 1-(oxetan-3-yl)-1H-pyrazol-5-amine an attractive starting point for developing agents targeting diseases of the central nervous system or metabolic disorders.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-(oxetan-3-yl)-1H-pyrazol-5-amine is not widely available, data from closely related aminopyrazole compounds suggest that standard laboratory precautions should be observed.[13][14][15]
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Personal Protective Equipment (PPE): Wear protective gloves, laboratory coat, and safety glasses.[14]
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Handling: Avoid breathing dust/fumes. Use only in a well-ventilated area, such as a chemical fume hood.[13] Wash hands thoroughly after handling.
-
Hazards: Likely to cause skin and eye irritation based on analogous structures.[15] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[13]
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Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[7][16]
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Al-Mokhtar, M. A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Retrieved from [Link].
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Wang, Y., et al. (2023). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link].
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ResearchGate (n.d.). Synthesis and Biological Activity of 5-alkoxy- and 5-amino-substituted 3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazoles. Retrieved from [Link].
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ResearchGate (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved from [Link].
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